1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that has chlorine and fluorine substituents
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid typically involves several steps, including the formation of the cyclobutane ring and the introduction of the carboxylic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale of production and the available resources .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be compared to other similar compounds, such as:
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic acid: This compound has a similar structure but with different positions of the chlorine and fluorine substituents.
3-(3-Fluorophenyl)cyclobutanecarboxylic acid: This compound lacks the chlorine substituent, which can affect its chemical properties and reactivity.
Properties
Molecular Formula |
C11H10ClFO2 |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-8-6-7(2-3-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
WTCAWGMAZBZPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.